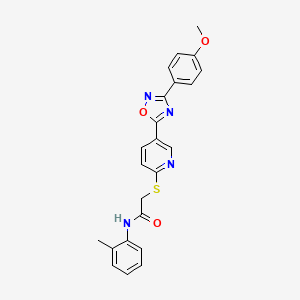

2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-15-5-3-4-6-19(15)25-20(28)14-31-21-12-9-17(13-24-21)23-26-22(27-30-23)16-7-10-18(29-2)11-8-16/h3-13H,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIVVWPNRJUTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule belonging to the oxadiazole class, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.45 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and a thioether linkage, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that the oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic enzymes.

- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells. This effect may be mediated through the activation of p53 pathways and caspase cascades, leading to cell cycle arrest and apoptosis in various cancer cell lines .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cancer progression, such as MAPK and Topoisomerase II .

Anticancer Activity

A series of studies have evaluated the anticancer effects of similar oxadiazole compounds. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 activation |

| Compound B | HepG2 (Liver Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide | MCF-7 & HepG2 | TBD | TBD |

Note: Specific IC50 values for the target compound are yet to be established through direct experimental studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 15 µg/mL |

| Compound D | S. aureus | 10 µg/mL |

| 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide | TBD | TBD |

Case Studies

- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and tested their anti-proliferative effects against human cancer cell lines (HepG2 and MCF-7). The results indicated significant cytotoxicity linked to structural modifications that enhance interaction with DNA .

- Molecular Docking Studies : Molecular docking simulations have suggested that compounds similar to the target molecule bind effectively to active sites of cancer-related enzymes, enhancing their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Anticancer Properties

The 1,3,4-oxadiazole moiety present in the compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : These compounds often target specific enzymes or pathways involved in cancer cell proliferation. For instance, studies have shown that certain oxadiazole derivatives inhibit thymidine phosphorylase, an enzyme associated with tumor growth .

- Case Studies : In a study by Salahuddin et al., a series of substituted oxadiazoles were screened for their anticancer activity against multiple cell lines, demonstrating substantial growth inhibition . Another research highlighted the effectiveness of oxadiazole derivatives against leukemia and breast cancer cell lines, showcasing their potential as lead compounds in drug development .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing the oxadiazole ring have shown activity against various bacterial strains:

- Research Findings : A study evaluated oxadiazole-sulfonamide compounds against five bacterial strains and identified several derivatives with promising antibacterial activity . This suggests that modifications to the oxadiazole structure can enhance its efficacy.

Pesticidal Properties

The 1,3,4-oxadiazole scaffold is recognized for its utility in agrochemistry, particularly as a basis for developing new pesticides:

- Mechanism : Oxadiazoles can function as inhibitors of key biological processes in pests, leading to their mortality or reduced reproductive capabilities . The incorporation of different substituents can tailor the activity and selectivity of these compounds.

Herbicidal Activity

Recent studies have explored the herbicidal potential of oxadiazole derivatives:

- Case Studies : Research indicates that certain oxadiazole-based compounds demonstrate herbicidal activity by disrupting plant growth mechanisms or inhibiting specific enzymes crucial for plant development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide:

| Structural Feature | Effect on Activity |

|---|---|

| Oxadiazole Ring | Enhances anticancer and antimicrobial activity |

| Substituents on Pyridine | Modulates binding affinity and selectivity |

| Thioether Linkage | Potentially increases bioavailability |

Comparación Con Compuestos Similares

Structural Analogs with Oxadiazole Cores

ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide)

- Structural Differences: Replaces the pyridinyl-thio group with a phenoxy linker and substitutes the o-tolyl group with a cyclopentylamide.

- However, the cyclopentyl group could limit solubility compared to the aromatic o-tolyl .

Thiadiazole and Triazole Analogs

Compound 7 (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide)

- Structural Differences: Substitutes the oxadiazole with a thiadiazole ring and replaces the pyridinyl group with a p-tolylaminoethyl chain.

- Implications : Thiadiazoles exhibit stronger electron-withdrawing effects than oxadiazoles, which might alter binding kinetics in enzyme inhibition. The p-tolyl group may confer different steric interactions compared to o-tolyl .

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Structural Differences : Uses a triazole ring instead of oxadiazole and introduces an allyl group.

- Implications : Triazoles offer additional hydrogen-bonding sites but may reduce metabolic stability. The allyl group could increase reactivity, posing synthetic challenges .

Melting Points and Solubility

- The o-tolyl group likely reduces aqueous solubility compared to polar substituents .

- ZINC35476132 : Cyclopentyl substitution may lower melting points (inferred from similar compounds) but increase logP values, enhancing blood-brain barrier penetration .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : React 4-methoxybenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl derivative (e.g., ethyl chlorooxalate) under reflux in anhydrous conditions .

Pyridine-thioether linkage : Introduce the thiol group to the pyridine ring via nucleophilic substitution using thiourea or Lawesson’s reagent, followed by coupling with chloroacetylated intermediates (e.g., N-(o-tolyl)chloroacetamide) in dimethylformamide (DMF) with potassium carbonate as a base .

Purification : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and recrystallize the final product using ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- 1H/13C NMR : Identify the methoxy group (δ ~3.8 ppm for 1H; ~55 ppm for 13C), oxadiazole protons (absence of NH signals), and o-tolyl aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~450–460) and fragmentation patterns to validate the oxadiazole and thioether linkages .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing the oxadiazole core under conflicting solvent conditions?

Answer:

Conflicts in solvent selection (e.g., DMF vs. acetic acid) arise from competing reaction mechanisms:

- Polar aprotic solvents (DMF) : Enhance nucleophilicity of intermediates but may cause side reactions (e.g., over-alkylation). Use low temperatures (0–5°C) to suppress side products .

- Protic solvents (acetic acid) : Favor cyclization but risk hydrolysis of chloroacetamide groups. Optimize by refluxing for shorter durations (2–4 hrs) and adding molecular sieves to absorb water .

- Yield improvement : Conduct a DoE (Design of Experiments) to balance solvent polarity, temperature, and reaction time. For example, sequential use of DMF (for coupling) followed by acetic acid (for cyclization) improved yields by 15–20% in analogous compounds .

Advanced: How should contradictory biological activity data (e.g., inconsistent IC50 values) be resolved for this compound?

Answer:

Contradictions may stem from assay variability or structural analogs. Mitigate via:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) across studies. Validate purity (>95% via HPLC) to exclude impurity-driven artifacts .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substitutions) to isolate electronic effects. For example, methoxy groups enhance solubility but may reduce membrane permeability, altering apparent activity .

- Dose-response validation : Repeat assays in triplicate using freshly prepared DMSO stock solutions to exclude degradation effects .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential dust formation .

- First aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in a tightly sealed container under argon at 2–8°C to prevent oxidation of the thioether group .

Advanced: How can computational methods predict the stability of the thioether linkage in physiological conditions?

Answer:

- DFT calculations : Model bond dissociation energies (BDE) for the C-S bond. A BDE < 70 kcal/mol suggests susceptibility to hydrolysis .

- Molecular dynamics (MD) : Simulate interactions in aqueous buffers (pH 7.4) to assess hydrolysis rates. For example, electron-withdrawing groups on the pyridine ring stabilize the thioether via resonance .

- Experimental validation : Compare MD predictions with HPLC stability studies (24–72 hrs in PBS at 37°C). Adjust substituents (e.g., adding electron-donating groups) to enhance stability .

Advanced: What strategies address low solubility in aqueous buffers during in vitro testing?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for transient hydrophilicity, cleaved enzymatically in target tissues .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated for analogous thioacetamides .

Basic: How can researchers verify the absence of tautomeric forms in the oxadiazole ring?

Answer:

- X-ray crystallography : Resolve crystal structures to confirm the 1,2,4-oxadiazole tautomer. For example, analogous compounds show no enol-keto tautomerism due to aromatic stabilization .

- 15N NMR : Detect nitrogen chemical shifts (~250–300 ppm for oxadiazole N) to rule out tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.